2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol

EP4 receptor antagonist GPCR pharmacology cAMP inhibition

2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol (CAS: 1353967-08-4) is a synthetic piperidine derivative with the molecular formula C₁₇H₂₆N₂O and a molecular weight of 274.4 g/mol. It features a 4-substituted piperidine core bearing an N-benzyl-N-cyclopropyl amino moiety and an N-ethanol side chain.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
Cat. No. B7916597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=CC=C2)C3CCN(CC3)CCO
InChIInChI=1S/C17H26N2O/c20-13-12-18-10-8-17(9-11-18)19(16-6-7-16)14-15-4-2-1-3-5-15/h1-5,16-17,20H,6-14H2
InChIKeyZMSBQXVUZJBLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol: Baseline Characterization for Procurement & Research


2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol (CAS: 1353967-08-4) is a synthetic piperidine derivative with the molecular formula C₁₇H₂₆N₂O and a molecular weight of 274.4 g/mol . It features a 4-substituted piperidine core bearing an N-benzyl-N-cyclopropyl amino moiety and an N-ethanol side chain. This compound is supplied for research use only and is not intended for therapeutic or veterinary applications .

Why 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol Cannot Be Replaced by Simple Analogs


Subtle modifications to the piperidine scaffold—such as shifting the substitution position from the 4-position to the 3-position, replacing the benzyl group with a smaller alkyl group, or altering the N-ethanol chain—can drastically alter binding affinity, functional activity, and physicochemical properties. In particular, the combination of the 4-position benzyl-cyclopropyl amino group with the N-ethanol moiety is critical for achieving the high target engagement observed at certain GPCRs [1]. Generic substitution with structurally similar piperidine derivatives would likely compromise the specific receptor interaction profile and render experimental results non-reproducible.

Quantitative Differentiation of 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol Against Closest Analogs


High-Affinity EP4 Receptor Antagonism: 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol vs. Related Piperidine Derivatives

The target compound demonstrates potent antagonism of the human EP4 receptor (IC₅₀ = 5.60 nM), as measured by inhibition of PGE2-stimulated cAMP accumulation in HEK293 cells [1]. In contrast, a structurally related analog—2-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol (CAS 1353977-41-9)—exhibited no detectable activity in the same assay at concentrations up to 10 µM (IC₅₀ > 10,000 nM) . This >1,700-fold difference in potency highlights that the 4-position substitution is non-negotiable for EP4 engagement.

EP4 receptor antagonist GPCR pharmacology cAMP inhibition

Regioisomeric Specificity: 4-Substituted vs. 3-Substituted Benzyl-Cyclopropyl Amino Piperidines

While 2-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol shows nanomolar potency at EP4 (IC₅₀ = 5.60 nM), its 3-substituted regioisomer (CAS 1353977-41-9) is completely inactive at this target (IC₅₀ > 10 µM) [1]. Conversely, the 3-substituted analog may possess affinity for other receptors (e.g., dopamine or sigma receptors) based on class-level inference for 3-amino piperidines [2], but quantitative data for this specific compound is lacking. This regioisomeric divergence underscores that the substitution pattern on the piperidine ring dictates the pharmacological fingerprint, and procurement decisions must be informed by the intended biological target.

structure-activity relationship regioisomer GPCR selectivity

Physicochemical Distinction: N-Ethanol Chain Confers Superior Aqueous Solubility vs. Des-Ethanol or N-Alkyl Analogs

The N-ethanol moiety in the target compound provides a hydrogen bond donor and acceptor, which is predicted to enhance aqueous solubility relative to des-ethanol analogs such as 1-benzyl-N-cyclopropylpiperidin-4-amine (CAS 387358-47-6) . While experimental solubility data for the target compound are not publicly available, class-level inference from related piperidine ethanol derivatives suggests improved solubility in polar media compared to N-alkyl or N-unsubstituted analogs [1]. This property is critical for in vitro assay compatibility and reduces the need for DMSO or other co-solvents.

aqueous solubility drug-like properties formulation

Commercial Availability and Purity: 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol vs. Structurally Related Piperidine Derivatives

2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol (CAS 1353967-08-4) is available from multiple reputable vendors in high purity (≥95%) and in stock for immediate shipment . In contrast, the closely related analog 2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol (CAS 1353964-96-1) is listed as 'Discontinued' by several suppliers and has limited availability . This differential in supply chain reliability directly impacts research timelines and reproducibility.

procurement purity stock availability

Optimal Research Applications for 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol Based on Quantified Differentiation


EP4 Receptor Pharmacology: Functional Antagonism Studies

This compound is the preferred tool for studying EP4 receptor-mediated signaling pathways. Its high-affinity antagonism (IC₅₀ = 5.60 nM) [1] enables robust, reproducible inhibition of PGE2-induced cAMP accumulation in HEK293 cells, making it suitable for exploring the role of EP4 in inflammation, pain, and cancer progression.

Structure-Activity Relationship (SAR) Studies of 4-Aminopiperidine GPCR Ligands

The 4-substituted benzyl-cyclopropyl amino group represents a privileged scaffold for EP4 and potentially other class A GPCRs. Researchers can use this compound as a reference standard to benchmark new analogs, leveraging its well-defined regioisomeric specificity [2] to interpret the impact of structural modifications on target engagement.

Chemical Probe Development for EP4-Driven Disease Models

Given its potent EP4 antagonism and favorable predicted solubility [3], this compound can serve as a chemical probe in cellular and potentially in vivo models of EP4-associated pathologies, including inflammatory bowel disease, arthritis, and certain cancers. Its commercial availability facilitates rapid deployment in proof-of-concept studies.

Negative Control for 3-Substituted Piperidine Analog Studies

In assays where 3-substituted piperidine derivatives show activity, 2-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol can be used as a structurally matched negative control, as it is inactive at certain targets (e.g., EP4) while maintaining similar physicochemical properties [1][2].

Technical Documentation Hub

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